N-Methyl-3-(methylamino)propanamide hydrochloride

Description

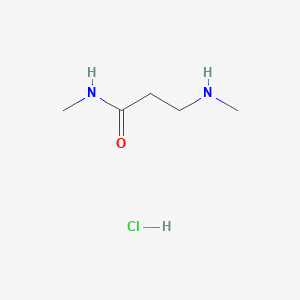

N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9) is a substituted propanamide derivative with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol . It is characterized by a methylamino group at the third carbon and a methylamide group at the terminal position, forming a hydrochloride salt. This compound is industrially relevant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its synthesis typically involves alkylation or amidation reactions, though specific protocols are proprietary .

Properties

IUPAC Name |

N-methyl-3-(methylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-6-4-3-5(8)7-2;/h6H,3-4H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAJXPNNTGBHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648993 | |

| Record name | N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57180-63-9 | |

| Record name | N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Methylation of Propanamide

One of the primary methods involves the direct methylation of 3-(methylamino)propanamide using methyl iodide or dimethyl sulfate as a methylating agent. This method typically follows these steps:

- Reactants : Start with 3-(methylamino)propanamide.

- Methylating Agent : Add methyl iodide or dimethyl sulfate.

- Catalyst : Use a base, such as potassium carbonate, to facilitate the reaction.

- Conditions : Conduct the reaction under reflux conditions for several hours.

- Isolation : The product can be precipitated out as hydrochloride salt by adding hydrochloric acid to the reaction mixture.

This method is effective but requires careful handling of toxic reagents like dimethyl sulfate.

Method 2: Reductive Methylation

Another method involves reductive methylation of an appropriate precursor, such as N,N-dimethyl-β-alanine:

- Starting Material : N,N-dimethyl-β-alanine is reacted with formaldehyde and sodium cyanoborohydride.

- Conditions : The reaction is typically carried out in an alcohol solvent at room temperature.

- Product Formation : The resultant compound can be treated with hydrochloric acid to form the hydrochloride salt.

This method offers a milder approach and better control over product formation.

Method 3: Amine Alkylation

A more complex route involves the alkylation of amines:

- Reactants : Combine an amine with an alkyl halide (e.g., bromopropane).

- Solvent : Use a polar solvent like dimethyl sulfoxide (DMSO).

- Temperature : Conduct the reaction at elevated temperatures (50-100°C).

- Workup : After completion, neutralize and crystallize the product as its hydrochloride salt.

This method is advantageous for producing high-purity compounds but requires careful temperature control to avoid side reactions.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods:

| Method | Key Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Direct Methylation | Methyl iodide, propanamide | Reflux | Moderate | Moderate |

| Reductive Methylation | Formaldehyde, sodium cyanoborohydride | Room temperature | High | High |

| Amine Alkylation | Alkyl halide, amine | Elevated temperatures | Variable | High |

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity:

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-(methylamino)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Methyl-3-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of N-Methyl-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

N-Methyl-3-(1-(phenylthio)cyclopentyl)propanamide (52)

- Structure : Features a phenylthio-cyclopentyl substituent at the third carbon.

- Synthesis : Prepared via GP6-catalyzed electrophilic reactions (73% yield) .

- Physical Properties : Oily liquid at room temperature.

- Key Differences : The bulky phenylthio group enhances lipophilicity, making it less water-soluble than the target compound.

- Applications : Primarily used in polymer chemistry and catalysis research .

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride

- Structure : Contains a methoxy group at the third carbon and stereospecific (S)-configuration.

- Molecular Weight : 168.62 g/mol (higher due to methoxy group) .

- Synthesis : Chiral synthesis methods are required, increasing production complexity.

- Key Differences : The methoxy group improves metabolic stability, making it more suitable for pharmaceutical applications .

- Applications : Investigated as a precursor for CNS-targeted drugs .

Duloxetine Hydrochloride Impurity E (EP)

- Structure : Contains a naphthyloxy-thiophene substituent.

- Molecular Formula: C₁₈H₂₀ClNO₂S.

- Key Differences : The aromatic groups confer strong UV absorbance, aiding chromatographic detection. Unlike the target compound, it is a process-related impurity in antidepressant APIs .

- Applications : Quality control marker in duloxetine hydrochloride manufacturing .

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide Hydrochloride

- Structure : Features a hydroxyphenyl group and chiral (R)-configuration.

- Molecular Weight : 216.67 g/mol .

- Key Differences: The phenolic hydroxyl group increases polarity, enhancing solubility in aqueous buffers.

- Applications : Used in peptide synthesis and enzyme inhibition studies .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Solubility and Bioavailability: Hydrophilic analogs (e.g., (R)-hydroxyphenyl derivative ) exhibit better aqueous solubility, whereas lipophilic variants (e.g., Compound 52 ) are suited for non-polar matrices.

Industrial Relevance : The target compound’s versatility in agrochemicals contrasts with specialized analogs like duloxetine impurities, which serve niche roles in API quality assurance .

Discrepancies and Limitations

- lists a compound with the synonym "N1,N3-dimethyl-β-alaninamide hydrochloride" and molecular formula C₄H₁₀O₃S, conflicting with the target compound’s formula. This may indicate a mislabeling or a distinct sulfonamide derivative .

Biological Activity

N-Methyl-3-(methylamino)propanamide hydrochloride, also known as MMAP, is a compound with potential biological activity due to its structural characteristics, particularly the presence of amide and amine groups. This article explores the biological properties of MMAP, including its mechanisms of action, pharmacological effects, and applications in research.

Chemical Structure and Properties

The chemical structure of this compound consists of a propanamide backbone with methyl and methylamino substituents. This configuration allows for significant interactions through hydrogen bonding and other molecular interactions, influencing various biochemical pathways.

The biological activity of MMAP is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's amide and amine functionalities facilitate these interactions, which can lead to modulation of enzyme activity or receptor signaling pathways. The specific molecular targets and pathways involved depend on the context in which MMAP is applied, such as in medicinal chemistry or biological research.

Biological Activity Overview

Research indicates that MMAP exhibits various biological activities:

Data Table: Biological Activities of Related Compounds

Case Studies

- Enzyme Inhibition : A study on related compounds showed that modifications in the structure influenced their ability to inhibit glycogen synthase kinase-3β (GSK-3β), a target for neurodegenerative disease therapies. While direct studies on MMAP are sparse, understanding these interactions provides insight into its potential applications .

- Toxicological Studies : Research on synthetic opioids has highlighted the risks associated with compounds structurally similar to MMAP. These studies indicate that such compounds can lead to significant CNS effects, including sedation and impaired motor function .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Methyl-3-(methylamino)propanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related hydrochlorides typically involves nucleophilic substitution or condensation reactions. For example, similar compounds like duloxetine hydrochloride impurities are synthesized via amidation or alkylation steps under controlled pH and temperature . Optimization may include adjusting solvent polarity (e.g., using THF or DMF), stoichiometric ratios of reactants (e.g., 1.2:1 amine:acylating agent), and catalysis (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or in-line FTIR to identify intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of NMR (¹H/¹³C), HPLC-MS, and elemental analysis is recommended. For example, impurities in phenylephrine hydrochloride were identified using reversed-phase HPLC with UV detection at 254 nm, coupled with mass spectrometry for structural confirmation . Quantitative purity assessment can employ titrimetric methods (e.g., non-aqueous titration with perchloric acid) validated against USP standards .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation, as recommended for similar hydrochlorides like 2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride . Stability under accelerated conditions (40°C/75% RH for 6 months) should be tested using HPLC to track degradation products like oxidized or hydrolyzed derivatives .

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying impurities in this compound?

- Methodological Answer : Employ impurity profiling using reference standards (e.g., EP/JP pharmacopeial guidelines). For example, duloxetine hydrochloride impurities are quantified via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) at 1.0 mL/min flow rate . For unknown impurities, high-resolution LC-MS/MS or spiking experiments with synthetic analogs can aid identification .

Q. How can researchers validate an analytical method for this compound under ICH guidelines?

- Methodological Answer : Follow ICH Q2(R1) parameters:

- Specificity : Demonstrate baseline separation of the analyte from impurities (e.g., ≥2.0 resolution in HPLC).

- Linearity : Test over 80–120% of the target concentration (R² ≥0.998).

- Accuracy : Spike recovery studies (98–102%).

- Precision : ≤2% RSD for intraday/interday replicates.

- Robustness : Vary column temperature (±5°C) and mobile phase composition (±2% organic) .

Q. How to resolve contradictions in stability data across studies?

- Methodological Answer : Discrepancies (e.g., variable degradation rates) may arise from differences in excipients, humidity, or light exposure. Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) alongside controlled stability trials. Use orthogonal methods (e.g., DSC for thermal behavior, Raman spectroscopy for polymorphic changes) to cross-validate findings. For example, phenylephrine hydrochloride stability was confirmed via Arrhenius plot analysis of degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.